4-(2-Aminopropyl)phenol 4-(2-Aminopropyl)phenol Hydroxyamphetamine is an indirect-acting sympathomimetic amine with adrenergic property. Hydroxyamphetamine, when applied topically to the eye, stimulates the release of norepinephrine from postganglionic adrenergic nerves resulting in the stimulation of both alpha and beta adrenergic receptors. Local alpha stimulatory effects include dilation of the pupil, increased flow of aqueous humor, and vasoconstriction; whereas beta stimulatory effects include relaxation of the ciliary muscle and a decreased production in aqueous humor.
4-(2-aminopropyl)phenol is a member of amphetamines.
4-Hydroxyamphetamine, also known as norpholedrin or paredrine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. 4-Hydroxyamphetamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxyamphetamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyamphetamine is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 103-86-6
VCID: VC0001562
InChI: InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
SMILES: CC(CC1=CC=C(C=C1)O)N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

4-(2-Aminopropyl)phenol

CAS No.: 103-86-6

Inhibitors

VCID: VC0001562

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

4-(2-Aminopropyl)phenol - 103-86-6

CAS No. 103-86-6
Product Name 4-(2-Aminopropyl)phenol
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 4-(2-aminopropyl)phenol
Standard InChI InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
Standard InChIKey GIKNHHRFLCDOEU-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)O)N
Canonical SMILES CC(CC1=CC=C(C=C1)O)N
Melting Point 125.5 °C
Description Hydroxyamphetamine is an indirect-acting sympathomimetic amine with adrenergic property. Hydroxyamphetamine, when applied topically to the eye, stimulates the release of norepinephrine from postganglionic adrenergic nerves resulting in the stimulation of both alpha and beta adrenergic receptors. Local alpha stimulatory effects include dilation of the pupil, increased flow of aqueous humor, and vasoconstriction; whereas beta stimulatory effects include relaxation of the ciliary muscle and a decreased production in aqueous humor.
4-(2-aminopropyl)phenol is a member of amphetamines.
4-Hydroxyamphetamine, also known as norpholedrin or paredrine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. 4-Hydroxyamphetamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxyamphetamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyamphetamine is primarily located in the cytoplasm.
Related CAS 306-21-8 (hydrobromide)
Synonyms Hydrobromide, Hydroxyamphetamine
Hydroxyamfetamine
Hydroxyamphetamin
Hydroxyamphetamine
Hydroxyamphetamine Hydrobromide
Hydroxyphenylisopropylamine
Methyltyramine
Norpholedrin
Oxyamphetamine
p Hydroxyamphetamine
p-Hydroxyamphetamine
para Hydroxyamphetamine
para-Hydroxyamphetamine
Paredrine
PubChem Compound 3651
Last Modified Nov 17 2021
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